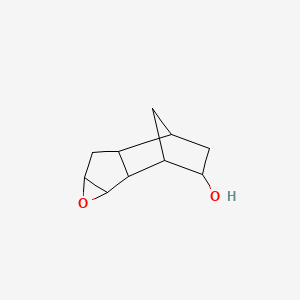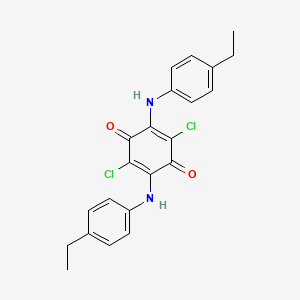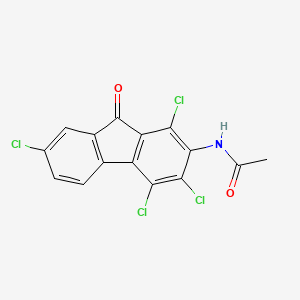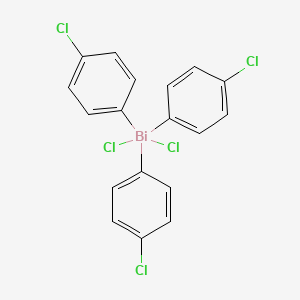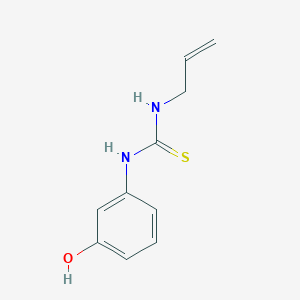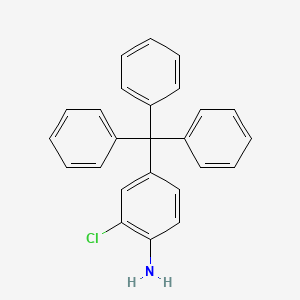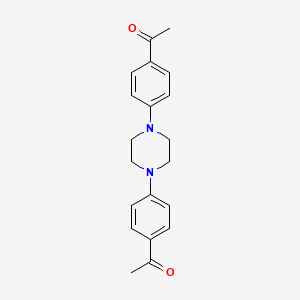![molecular formula C17H20N2 B11956464 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B11956464.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,5-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE is a Schiff base compound, characterized by the presence of an azomethine group (-HC=N-). Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE can be synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and 2,5-xylidine. The reaction typically occurs in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a corrosion inhibitor in the oil and gas industry.
Mecanismo De Acción
The mechanism of action of N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE involves its interaction with metal ions and biological molecules. The azomethine group plays a crucial role in its binding affinity. In biological systems, it can inhibit the growth of bacteria by interfering with their metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2-(4-(DIMETHYLAMINO)BENZYLIDENE)-N-METHYLHYDRAZINECARBOTHIOAMIDE
- (Z)-2-(2-HYDROXY-5-NITROBENZYLIDENE)-N-METHYLHYDRAZINECARBOTHIOAMIDE
- (Z)-2-(4-CYANOBENZYLIDENE)-N-METHYLHYDRAZINECARBOTHIOAMIDE
Uniqueness
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antibacterial activity make it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C17H20N2 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
4-[(2,5-dimethylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H20N2/c1-13-5-6-14(2)17(11-13)18-12-15-7-9-16(10-8-15)19(3)4/h5-12H,1-4H3 |
Clave InChI |
HUDPQCPTZRDIKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


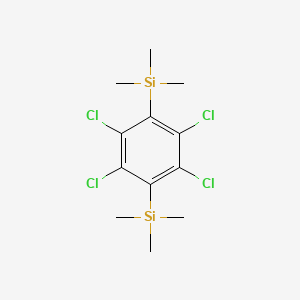
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
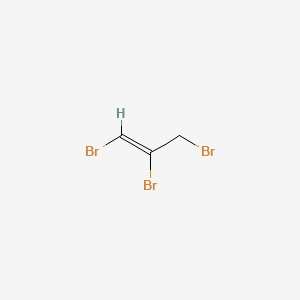

![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)
